molecular formula C12H18ClNO B13432632 4-Methyl Buphedrone-d3 Hydrochloride

4-Methyl Buphedrone-d3 Hydrochloride

Cat. No.: B13432632
M. Wt: 230.75 g/mol
InChI Key: CNSOPRIVFKVRDH-FJCVKDQNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl Buphedrone-d3 Hydrochloride typically involves the reaction of 4-methylpropiophenone with methylamine, followed by acidification to form the hydrochloride salt . The reaction conditions often include:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

4-Methyl Buphedrone-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Solvents: Reactions are typically carried out in solvents such as ethanol, methanol, and acetonitrile.

Major Products Formed

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Alcohols and amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl Buphedrone-d3 Hydrochloride has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry for distinguishing between the compound and its non-deuterated analogs . This labeling enhances its application in forensic and analytical chemistry by providing a clear reference standard.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

230.75 g/mol

IUPAC Name

1-(4-methylphenyl)-2-(trideuteriomethylamino)butan-1-one;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-4-11(13-3)12(14)10-7-5-9(2)6-8-10;/h5-8,11,13H,4H2,1-3H3;1H/i3D3;

InChI Key

CNSOPRIVFKVRDH-FJCVKDQNSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(CC)C(=O)C1=CC=C(C=C1)C.Cl

Canonical SMILES

CCC(C(=O)C1=CC=C(C=C1)C)NC.Cl

Origin of Product

United States

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